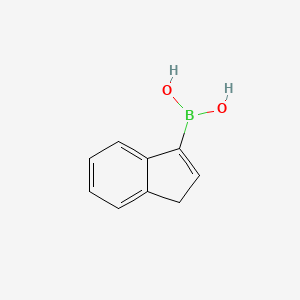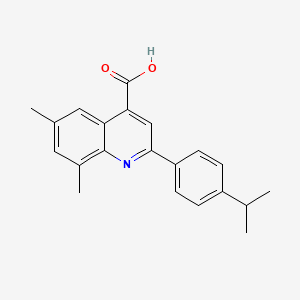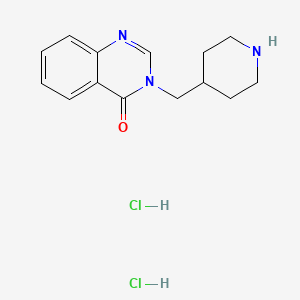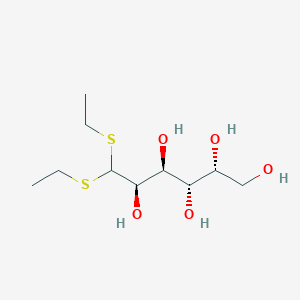
D-Galactose diethyldithioacetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Galactose diethyldithioacetal is a chemical compound with the molecular formula C10H22O5S2. It is a derivative of D-galactose, a naturally occurring monosaccharide. This compound is characterized by the presence of two ethylthio groups attached to the galactose molecule, making it a dithioacetal derivative. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
D-Galactose diethyldithioacetal can be synthesized through several methods. One common synthetic route involves the reaction of D-(+)-galactose with ethanethiol in the presence of hydrochloric acid. The reaction is typically carried out in an inert atmosphere at room temperature (20°C) to yield the desired product . The reaction conditions are crucial to ensure high yield and purity of the compound.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions and purification techniques is essential to achieve high efficiency and cost-effectiveness in industrial settings.
Chemical Reactions Analysis
D-Galactose diethyldithioacetal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction reactions may yield the corresponding alcohols or thiols.
Scientific Research Applications
D-Galactose diethyldithioacetal has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules.
In biology and medicine, this compound is used in studies related to carbohydrate metabolism and enzyme activity. It serves as a substrate for enzymes that catalyze the transformation of galactose derivatives, providing insights into the mechanisms of these biochemical processes .
In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active pharmaceutical ingredients and other valuable compounds .
Mechanism of Action
The mechanism of action of D-Galactose diethyldithioacetal involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes that recognize galactose derivatives. These enzymes catalyze the conversion of this compound into other metabolites, which can then participate in various biochemical pathways .
The presence of ethylthio groups in the compound’s structure allows it to interact with sulfur-containing enzymes and proteins. This interaction can modulate the activity of these enzymes, leading to changes in cellular processes and metabolic pathways .
Comparison with Similar Compounds
D-Galactose diethyldithioacetal can be compared with other similar compounds, such as D-galactose diethyl mercaptal and D-galactose diethyl dithioacetal. These compounds share similar structural features but differ in the specific functional groups attached to the galactose molecule .
One of the unique aspects of this compound is its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its sulfur-containing functional groups also provide unique reactivity compared to other galactose derivatives .
Similar Compounds
- D-Galactose diethyl mercaptal
- D-Galactose diethyl dithioacetal
- D-Galactose diethyl mercaptal-D-galactose
These compounds are structurally related to this compound and share similar chemical properties and reactivity .
Properties
IUPAC Name |
(2R,3S,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7+,8+,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTOYCPDACQXQRS-RYPBNFRJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(C(CO)O)O)O)O)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)SCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-fluorobenzamide](/img/structure/B2759085.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]-2,6-difluorobenzenecarboxamide](/img/structure/B2759086.png)
![N-allyl-N'-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)thiourea](/img/structure/B2759087.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2759088.png)
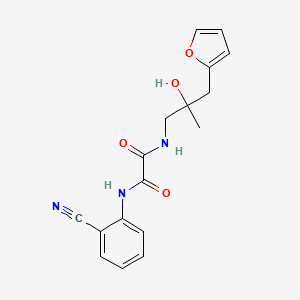
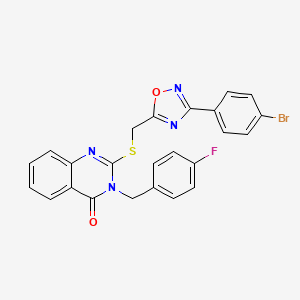
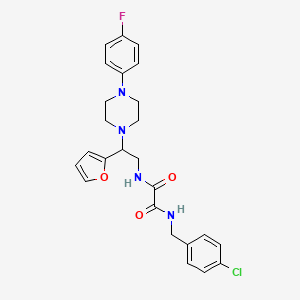
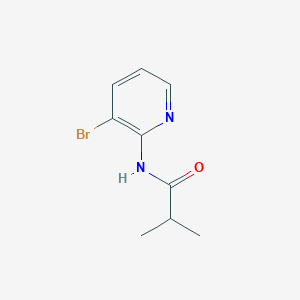
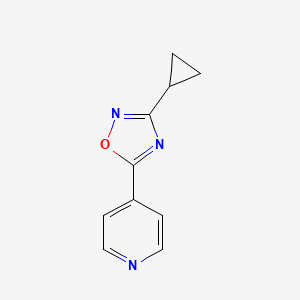
![6-(3-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2759101.png)

